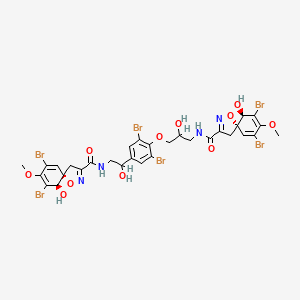

Isofistularin-3

描述

Fistularin 3 has been reported in Pseudovibrio denitrificans with data available.

属性

IUPAC Name |

(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURTULDFIIAPTC-CJQKJACMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Br6N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87099-50-1 | |

| Record name | Isofistularin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling Isofistularin-3: A Technical Guide to its Discovery and Isolation from Aplysina aerophoba

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has garnered significant attention within the scientific community for its potent anticancer properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a visualization of its mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The marine environment is a vast reservoir of unique and structurally complex natural products, many of which hold immense therapeutic potential. Marine sponges, in particular, are prolific producers of bioactive secondary metabolites. The sponge Aplysina aerophoba, a species found in the Mediterranean Sea, is a rich source of brominated tyrosine derivatives, including the notable compound this compound.[1][2] First identified as a major constituent of this sponge, this compound has been the subject of extensive research due to its significant biological activities.[3][4]

Initial investigations into the chemical constituents of Aplysina aerophoba led to the characterization of a series of brominated alkaloids, with this compound being a prominent example.[2] Subsequent studies have elucidated its role as a potent inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer.[5][6] By inhibiting DNMT1, this compound can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[5][7] This guide details the methodologies for the extraction, purification, and characterization of this promising marine-derived compound.

Experimental Protocols

Collection and Preparation of Sponge Material

Specimens of Aplysina aerophoba are collected from their natural habitat. To preserve the chemical integrity of the secondary metabolites, the collected sponge material is immediately frozen at -20°C and then lyophilized (freeze-dried).[3] The dried sponge is then cut into smaller pieces to facilitate efficient extraction.

Extraction of Secondary Metabolites

The dried and fragmented sponge material (e.g., 200.0 g) is subjected to exhaustive extraction with methanol (MeOH) at room temperature.[2] A typical procedure involves immersing the sponge material in methanol (3 x 1 L) for 36-hour intervals.[2] The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude residue.[2]

An alternative method involves ultrasonic-assisted extraction with 96% ethanol (EtOH). The sponge material (approximately 1 kg) is extracted five times in an ultrasonic bath for 15 minutes per extraction. The ethanolic extract is then concentrated.[1]

Isolation and Purification of this compound

The crude extract is subjected to chromatographic separation to isolate this compound. A common and effective method is silica gel column chromatography.[2]

Protocol for Silica Gel Column Chromatography:

-

A glass column (e.g., 80 x 5 cm) is packed with silica gel as the stationary phase.[2]

-

The crude residue (e.g., 13.5 g from 200 g of dried sponge) is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.[2]

-

The column is eluted with a solvent gradient of increasing polarity, typically starting with chloroform (CHCl₃) and gradually increasing the proportion of methanol (MeOH) (from 1:0 to 0:1 CHCl₃:MeOH).[2]

-

Fractions are collected throughout the elution process and monitored by Thin Layer Chromatography (TLC).[2]

-

Fractions containing this compound, as identified by TLC, are pooled together. For instance, fractions 13 to 16 from the described separation were found to contain this compound.[2]

-

The pooled fractions are concentrated to yield purified this compound.[2]

Further purification can be achieved using other chromatographic techniques such as Sephadex LH-20 column chromatography or High-Performance Liquid Chromatography (HPLC).[1][3]

Quantitative Data

The yield of this compound can vary depending on the collection site, season, and the specific extraction and isolation methods employed. The following table summarizes representative quantitative data from a published study.[2]

| Parameter | Value | Reference |

| Starting Material (Dried A. aerophoba) | 200.0 g | [2] |

| Crude Methanol Extract | 13.5 g | [2] |

| Isolated this compound | 1.1 g | [2] |

| Yield (% of dried sponge) | 0.55% | Calculated |

| Yield (% of crude extract) | 8.15% | Calculated |

Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Visualizations

Experimental Workflow

Signaling Pathway of this compound

Conclusion

This compound stands out as a marine natural product with significant potential for development as an anticancer agent. Its discovery and isolation from Aplysina aerophoba have paved the way for detailed investigations into its mechanism of action and therapeutic applications. The methodologies outlined in this guide provide a solid foundation for researchers to isolate and study this fascinating molecule. Further research into the sustainable production of this compound, either through aquaculture of Aplysina aerophoba or through chemical synthesis, will be crucial for its advancement into preclinical and clinical development. The continued exploration of marine biodiversity, guided by the principles of natural product chemistry, promises to uncover new and effective treatments for human diseases.

References

- 1. Cytotoxic Compounds of Two Demosponges (Aplysina aerophoba and Spongia sp.) from the Aegean Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 3. Aerophobin-1 from the Marine Sponge Aplysina aerophoba Modulates Osteogenesis in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isofistularin-3: A Multi-Faceted Approach to Targeting Cancer Cell Proliferation and Survival

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anti-cancer agent with a multi-pronged mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies against cancer.

Core Mechanism of Action: A Multi-pronged Attack

This compound exerts its anti-cancer effects through a coordinated series of molecular events, primarily revolving around epigenetic modification, cell cycle arrest, induction of autophagy, and sensitization to apoptosis.

Epigenetic Reprogramming via DNMT1 Inhibition

The foundational mechanism of this compound's anti-cancer activity is its ability to inhibit DNA methyltransferase 1 (DNMT1).[1][2] By binding to the DNA interacting pocket of DNMT1, this compound prevents the methylation of CpG islands in the promoter regions of tumor suppressor genes.[1][2] A key target of this demethylating activity is the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[1] Inhibition of DNMT1 by this compound leads to the demethylation of the AHR promoter, resulting in its re-expression.[1][2]

Induction of G0/G1 Cell Cycle Arrest

A significant consequence of this compound treatment is the induction of cell cycle arrest in the G0/G1 phase.[1][2] This cytostatic effect is a direct result of the epigenetic reprogramming initiated by DNMT1 inhibition. The re-expression of tumor suppressors and the modulation of cell cycle regulatory proteins halt the proliferation of cancer cells.[1] Specifically, this compound treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, and a concomitant decrease in the levels of Cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and the proto-oncogene c-myc.[1][2]

Autophagy and Endoplasmic Reticulum (ER) Stress

In addition to cell cycle arrest, this compound induces morphological changes in cancer cells characteristic of autophagy, including an increase in cell size and the formation of cytoplasmic vacuoles.[1] This is further validated by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[1][2] Furthermore, this compound triggers the activation of the endoplasmic reticulum (ER) stress response, evidenced by the increased expression of GRP78.[1][2]

Sensitization to TRAIL-Induced Apoptosis

A critical aspect of this compound's therapeutic potential is its ability to sensitize cancer cells to Tumor-Necrosis-Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][2] This synergistic effect is particularly relevant for overcoming TRAIL resistance in various cancers. The underlying mechanisms for this sensitization are multifaceted and include:

-

Downregulation of Anti-Apoptotic Proteins: this compound reduces the expression of key anti-apoptotic proteins, including survivin and cFLIP (cellular FLICE-like inhibitory protein).[1][2]

-

Upregulation of Death Receptors: The induction of ER stress by this compound leads to an increased surface expression of the TRAIL receptor, Death Receptor 5 (DR5).[1][2]

This combination of effects lowers the threshold for apoptosis induction, allowing for a robust synergistic cell death when combined with TRAIL.[1] The apoptotic pathway activated is predominantly the extrinsic pathway, involving the activation of caspase-8.[1]

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM, 72h) |

| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |

| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |

| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |

| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |

| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |

| HL-60 | Promyelocytic Leukemia | 8.1 |

| Data sourced from Florean et al., 2016. |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (25 µM, 24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| RAJI | Control | 42.3 | 46.2 | 11.5 |

| This compound | 65.6 | 28.1 | 6.3 | |

| U-937 | Control | 55.2 | 31.4 | 13.4 |

| This compound | 73.4 | 18.5 | 8.1 | |

| Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry. Sourced from Florean et al., 2016.[1] |

Table 3: Synergistic Effect of this compound with TRAIL

| Cell Line | Combination Index (CI) |

| RAJI | 0.22 |

| U-937 | 0.21 |

| A Combination Index (CI) < 1 indicates a synergistic effect. Sourced from Florean et al., 2016.[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

In Vitro DNMT1 Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DNMT1.

Methodology:

-

Reaction Setup: A reaction mixture containing purified recombinant DNMT1 enzyme, S-adenosylmethionine (SAM) as a methyl donor, and varying concentrations of this compound (or a vehicle control) is prepared in an assay buffer.

-

Methylation Reaction: The reaction is initiated by adding a DNA substrate, typically a synthetic oligonucleotide containing CpG sites, which is coated on a microplate well. The plate is incubated to allow for the enzymatic transfer of methyl groups to the DNA.

-

Detection: The level of DNA methylation is quantified using an ELISA-based method. A primary antibody that specifically recognizes 5-methylcytosine is added, followed by an enzyme-linked secondary antibody.

-

Signal Quantification: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. A decrease in absorbance in the presence of this compound indicates inhibition of DNMT1 activity.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cancer cells are seeded and treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with this compound, TRAIL, or a combination of both.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Methodology:

-

Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p21, c-myc, LC3).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Real-Time Reverse Transcription PCR (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of specific genes.

Methodology:

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target genes (e.g., AHR, p21) and a reference gene (e.g., GAPDH). The PCR reaction is monitored in real-time by measuring the fluorescence of a DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

Colony Formation Assay

This assay assesses the long-term proliferative capacity and survival of single cells.

Methodology:

-

Cell Seeding: A low density of cells is seeded into a culture dish or soft agar.

-

Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for an extended period (e.g., 1-2 weeks) to allow for the formation of colonies from single surviving cells.

-

Colony Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing a minimum number of cells (e.g., 50) is counted. A reduction in the number of colonies in treated samples indicates a decrease in cell survival and proliferative potential.

Conclusion

This compound demonstrates a robust and multifaceted mechanism of action against cancer cells. Its ability to act as a DNMT1 inhibitor places it in the class of epigenetic modulators, with downstream effects that include the induction of G0/G1 cell cycle arrest and autophagy. Critically, this compound's capacity to sensitize cancer cells to TRAIL-induced apoptosis by downregulating anti-apoptotic proteins and upregulating death receptors highlights its potential in combination therapies to overcome drug resistance. The comprehensive data and methodologies presented in this guide underscore the significant therapeutic promise of this compound and provide a solid foundation for further preclinical and clinical investigation.

References

The Biological Activity of Isofistularin-3 as a DNMT Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising natural compound with significant anticancer properties.[1] This technical guide provides an in-depth overview of the biological activity of this compound, with a specific focus on its role as a direct inhibitor of DNA methyltransferase 1 (DNMT1). DNA methylation is a critical epigenetic modification, and its dysregulation is a hallmark of many cancers. DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition presents a compelling therapeutic strategy for the reactivation of tumor suppressor genes silenced by hypermethylation. This document summarizes the quantitative data on this compound's inhibitory effects, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Quantitative Data on the Biological Activity of this compound

The inhibitory potency of this compound against DNMT1 and its anti-proliferative effects on various cancer cell lines have been quantitatively assessed. This data is crucial for understanding its therapeutic potential and for guiding further drug development efforts.

Table 1: In Vitro DNMT1 Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (µM) | Notes |

| This compound | DNMT1 | 13.5 ± 5.4 | Direct, DNA-competitive inhibitor. Activity is not affected by SAM concentration. |

Data sourced from Florean et al., 2016.[1][2]

Table 2: Anti-proliferative Activity (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM, 72h) |

| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |

| U-937 | Histiocytic Lymphoma | 7.3 (approx.) |

| Other Cancer Cell Lines | Various | 7.3 - 14.8 |

Data for RAJI and the range for other cell lines are from Florean et al., 2016.[1] The GI50 for U-937 is inferred from graphical data presented in the same study.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections describe the key experiments used to characterize the biological activity of this compound.

In Vitro DNMT1 Inhibition Assay

This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of purified DNMT1.

Principle: The assay measures the ability of DNMT1 to transfer a methyl group from the co-factor S-adenosyl methionine (SAM) to a DNA substrate. The inhibition of this process by this compound is quantified by measuring the amount of methylated DNA. A common method for this is a colorimetric or fluorometric ELISA-based assay.

Generalized Protocol:

-

Coating: A cytosine-rich DNA substrate is coated onto the wells of a microplate.

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant DNMT1 enzyme, the co-factor SAM (or a labeled version like Adomet), and varying concentrations of this compound. A positive control (e.g., EGCG) and a no-inhibitor control are also prepared.

-

Incubation: The reaction mixture is added to the DNA-coated wells and incubated at 37°C for 60-90 minutes to allow for the methylation reaction to occur.

-

Detection:

-

The wells are washed to remove unreacted components.

-

A capture antibody that specifically recognizes 5-methylcytosine (the product of the reaction) is added and incubated.

-

After another wash step, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A colorimetric or fluorometric substrate is then added, and the resulting signal is measured using a microplate reader.

-

-

Data Analysis: The percentage of DNMT1 activity is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Generalized Protocol:

-

Cell Seeding: Cancer cells (e.g., RAJI, U-937) are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with increasing concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: After the incubation period, MTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The GI50 (the concentration of the drug that inhibits cell growth by 50%) is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Cell Cycle Analysis

This experiment investigates the effect of this compound on the progression of cells through the different phases of the cell cycle.

Principle: Flow cytometry is used to analyze the DNA content of a cell population. Cells are stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Generalized Protocol:

-

Cell Treatment: Cancer cells are treated with this compound at a specific concentration (e.g., 25 µM) for a set time (e.g., 24 hours).

-

Cell Harvesting: The cells are harvested, washed with PBS, and counted.

-

Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane. This step is crucial for allowing the PI to enter the cells and stain the DNA.

-

Staining: The fixed cells are washed and then resuspended in a staining solution containing Propidium Iodide and RNase A (to prevent the staining of double-stranded RNA).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI is measured for each cell.

-

Data Analysis: The resulting data is displayed as a histogram, showing the number of cells in each phase of the cell cycle. The percentage of cells in G0/G1, S, and G2/M is quantified. This compound has been shown to cause an arrest in the G0/G1 phase.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways affected by this compound and the general workflow for its evaluation as a DNMT inhibitor.

Caption: Signaling pathway of this compound as a DNMT1 inhibitor.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a potent, direct inhibitor of DNMT1, exhibiting significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action involves the reversal of epigenetic silencing of tumor suppressor genes like AHR, leading to cell cycle arrest and the induction of autophagy. The data and methodologies presented in this guide underscore the potential of this compound as a lead compound for the development of novel epigenetic cancer therapies. Further research, including in vivo studies and medicinal chemistry efforts to synthesize more potent analogs, is warranted to fully elucidate its therapeutic utility.

References

Isofistularin-3: A Marine-Derived DNMT1 Inhibitor and its Role in Gene Expression and Epigenetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a significant epigenetic modulator with promising anticancer properties. This document provides a comprehensive technical overview of this compound's core mechanism of action, its influence on gene expression, and its downstream effects on critical cellular processes. Primarily functioning as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), this compound induces the demethylation and re-expression of key tumor suppressor genes. This activity triggers a cascade of events including cell cycle arrest at the G0/G1 phase, induction of autophagy, and sensitization of cancer cells to apoptosis-inducing agents. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the molecular pathways involved, offering a critical resource for researchers in oncology and drug development.

Core Mechanism of Action: DNMT1 Inhibition

This compound has been identified as a novel, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] De-regulation of DNMT1 is a well-established feature in various cancers, leading to the hypermethylation and silencing of tumor suppressor genes.[1][2]

Mechanism:

-

Direct Inhibition: this compound directly inhibits the enzymatic activity of purified DNMT1.[1]

-

Competitive Binding: Molecular docking studies reveal that this compound binds within the DNA-binding site of DNMT1, suggesting a DNA-competitive mode of action.[1][3] This prevents the enzyme from accessing DNA and methylating CpG islands.

-

Specificity: While structurally similar to the dual HDAC and methyltransferase inhibitor psammaplin-A, this compound does not exhibit histone deacetylase (HDAC) inhibitory activity.[1] This specificity is likely due to the absence of a thiol linker moiety, highlighting its targeted action against DNA methylation machinery.[1]

Impact on Gene Expression and Epigenetics

The primary epigenetic effect of this compound is the reversal of hypermethylation at specific gene promoters, leading to the reactivation of silenced genes.

2.1. Demethylation and Re-expression of Aryl Hydrocarbon Receptor (AHR)

A key target of this compound is the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[1][2]

-

Promoter Demethylation: Treatment with this compound leads to a significant decrease in the methylation of CpG sites located within the essential Sp1 regulatory region of the AHR promoter.[1][3]

-

mRNA Re-expression: This demethylation directly correlates with the restored and increased expression of AHR mRNA in cancer cells.[1][2]

2.2. Modulation of Cell Cycle and Apoptosis-Related Genes

This compound's influence extends to a suite of genes that control cell proliferation and survival.

-

Upregulation of Tumor Suppressors: It induces the expression of the cyclin-dependent kinase inhibitors p21 and p27.[1][3]

-

Downregulation of Proliferation Markers: The compound reduces the expression of key proteins involved in cell cycle progression and proliferation, including cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and the proto-oncogene c-myc.[1][3]

-

Regulation of Apoptosis Inhibitors: this compound decreases the expression of the inhibitors of apoptosis (IAP) survivin and cellular FLICE-like inhibitory protein (cFLIP).[1][3] This action is critical for its ability to sensitize cells to apoptosis.

-

Induction of ER Stress and Death Receptors: The compound triggers endoplasmic reticulum (ER) stress, evidenced by increased expression of GRP78, which leads to the upregulation of death receptor 5 (DR5) on the cell surface.[1][3]

The following diagram illustrates the central mechanism of this compound.

Downstream Cellular Effects

The epigenetic and gene expression changes induced by this compound translate into significant, observable anti-cancer effects at the cellular level.

-

Cell Cycle Arrest: this compound causes a robust arrest of cancer cells in the G0/G1 phase of the cell cycle.[1] This halt in proliferation is a direct consequence of the upregulation of p21 and p27 and the downregulation of Cyclin E1.[1][3]

-

Induction of Autophagy: Treated cancer cells exhibit morphological changes characteristic of autophagy, including an increase in cell size and the appearance of cytoplasmic vacuoles.[1] This is further validated by the biochemical confirmation of LC3-I to LC3-II conversion.[1][3]

-

Sensitization to TRAIL-Induced Apoptosis: this compound strongly synergizes with the tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL).[1] By reducing levels of anti-apoptotic proteins like survivin and increasing surface expression of the death receptor DR5, it primes cancer cells for TRAIL-mediated cell death.[1][3] This effect is particularly promising as many cancers develop resistance to TRAIL monotherapy.[1]

Quantitative Data Summary

The biological activities of this compound have been quantified across various assays and cell lines.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Assay/Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ | DNMT1 Enzymatic Inhibition | 13.5 ± 5.4 µM | [1] |

| IC₅₀ | Cytotoxicity (HeLa cells) | 8.5 ± 0.2 µM | [4] |

| Combination Index (CI) | Synergism with TRAIL (RAJI cells) | 0.22 | [1][3][5] |

| Combination Index (CI) | Synergism with TRAIL (U-937 cells) | 0.21 |[1][3][5] |

Table 2: Effect of this compound (25 µM) on Cell Cycle Distribution

| Cell Line | % Increase in G1 Phase Population | Reference |

|---|---|---|

| RAJI | 55.0% | [1] |

| U-937 | 32.8% |[1] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of this compound.

5.1. In Vitro DNMT1 Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on DNMT1 enzymatic activity.

-

Reaction Setup: Recombinant human DNMT1 enzyme is incubated in a reaction buffer containing a methyl donor (S-adenosyl-L-methionine, SAM) and a DNA substrate (e.g., poly(dI-dC)).

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A known DNMT1 inhibitor (e.g., EGCG) is used as a positive control, and a vehicle-only well serves as a negative control.

-

Incubation: The reaction is incubated at 37°C to allow for the methylation reaction to proceed.

-

Quantification: The activity of DNMT1 is measured. A common method involves using a SAM analog that, upon methyl group transfer, generates a fluorescent or chemiluminescent signal. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The results are normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.

5.2. Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle phase distribution.

-

Cell Treatment: Cancer cell lines (e.g., RAJI, U-937) are seeded and treated with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is modeled using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5.3. AHR Promoter Methylation Analysis

This workflow is used to assess changes in the methylation status of a specific gene promoter.

Conclusion and Future Directions

This compound is a potent, marine-derived epigenetic modulator with a clearly defined mechanism of action centered on the inhibition of DNMT1. Its ability to reverse tumor suppressor gene silencing, induce cell cycle arrest, and sensitize resistant cancer cells to TRAIL-induced apoptosis positions it as a compelling candidate for further preclinical and clinical development.[1] While its effects have been robustly demonstrated in lymphoma models, its efficacy may be context-dependent, as negligible activity was observed in pheochromocytoma cell models.[4][6]

Future research should focus on elucidating the full spectrum of genes regulated by this compound through genome-wide methylation and expression studies. Investigating its in vivo efficacy and safety profile in various cancer models and exploring combination therapies with other anticancer agents will be crucial steps in translating this promising natural product into a viable therapeutic strategy.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Source and Biosynthesis of Isofistularin-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated tyrosine-derived alkaloid, has garnered significant interest within the scientific community due to its potent biological activities, including anticancer and DNA demethylating properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental methodologies related to this promising marine natural product. Quantitative data on its abundance is summarized, and detailed protocols for its isolation and biosynthetic investigation are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular processes.

Natural Sources of this compound

This compound is a secondary metabolite primarily isolated from marine sponges of the genus Aplysina (formerly Verongia). These sponges are found in various marine environments, including the Mediterranean Sea and the Caribbean.

The most prominent and well-documented source of this compound is the marine sponge Aplysina aerophoba .[1][2][3] Studies have shown that in specimens of A. aerophoba found in shallower waters, this compound is one of the main brominated alkaloid constituents, alongside aerophobin-2.[4] Derivatives of this compound have also been reported from the tropical marine sponge Agelas oroides , indicating a broader distribution of this chemical scaffold among marine invertebrates.

The concentration of brominated isoxazoline alkaloids, including this compound, in Aplysina species can be substantial, reaching up to 10% of the sponge's dry weight .[1][5] This high concentration suggests a significant ecological role for these compounds, likely as a chemical defense mechanism against predators and pathogens.

Quantitative Abundance of this compound

The following table summarizes the available quantitative data on the abundance of this compound and related compounds in their natural sources. It is important to note that the chemical profile of sponges can vary depending on geographical location, depth, and other environmental factors.

| Compound Class | Source Organism | Concentration (% of Dry Weight) | Key Findings | Reference |

| Brominated Isoxazoline Alkaloids (including this compound) | Aplysina aerophoba, Aplysina cavernicola | Up to 10% | This compound is a major deterrent constituent against fish predation. | [1][5] |

| This compound and Aerophobin-2 | Aplysina aerophoba (shallow water) | Major constituents | These compounds are characteristic of A. aerophoba found at depths between 1.8 and 11.8 meters. | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, based on studies of related bromotyrosine alkaloids, a putative biosynthetic pathway can be proposed. The pathway begins with the essential amino acid L-phenylalanine and involves several key enzymatic transformations, including bromination, dimerization, and the formation of a characteristic spiroisoxazoline ring system.

The proposed biosynthetic pathway can be broken down into the following key stages:

-

Formation of L-Tyrosine: The pathway initiates with the conversion of L-phenylalanine to L-tyrosine, a common step in primary metabolism.

-

Bromination: L-tyrosine undergoes enzymatic bromination to yield 3,5-dibromo-L-tyrosine. This reaction is catalyzed by a vanadium-dependent bromoperoxidase, an enzyme commonly found in marine organisms that utilize bromide from seawater.

-

Conversion to an Oxime Intermediate: The 3,5-dibromo-L-tyrosine is then believed to be converted into an oxime intermediate. This transformation likely involves a series of enzymatic steps, including deamination and oxidation.

-

Dimerization and Cyclization: Two molecules of the brominated oxime intermediate, or a derivative thereof, undergo a dimerization and subsequent intramolecular cyclization to form the spiroisoxazoline ring structure characteristic of this compound. The precise mechanism and the enzymes involved in this key step are still under investigation.

Proposed Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and quantification of this compound from its natural source, as well as a general protocol for investigating its biosynthesis.

Isolation and Purification of this compound from Aplysina aerophoba

This protocol describes a standard procedure for the extraction and purification of this compound.

Materials:

-

Fresh or frozen specimens of Aplysina aerophoba

-

Methanol (MeOH), analytical grade

-

Dichloromethane (CH₂Cl₂), analytical grade

-

Silica gel for column chromatography (60 Å, 70-230 mesh)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Clean the sponge material of any visible debris and freeze-dry.

-

Grind the lyophilized sponge tissue into a fine powder.

-

Extract the powder exhaustively with a 1:1 mixture of MeOH:CH₂Cl₂ (3 x 500 mL for 100 g of dry sponge) at room temperature with stirring.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a 9:1 mixture of MeOH:H₂O and partition against an equal volume of n-hexane to remove nonpolar lipids.

-

Separate the methanolic layer and evaporate the solvent to yield a defatted extract.

-

-

Silica Gel Column Chromatography:

-

Subject the defatted extract to silica gel column chromatography.

-

Elute the column with a stepwise gradient of increasing polarity, starting from 100% CH₂Cl₂ to 100% MeOH.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

-

-

Size-Exclusion Chromatography:

-

Pool the this compound containing fractions and further purify them using a Sephadex LH-20 column with MeOH as the eluent. This step helps to separate compounds based on their size.

-

-

Preparative HPLC:

-

Perform final purification of the this compound enriched fraction by preparative reverse-phase HPLC.

-

Column: C18, 250 x 10 mm, 5 µm

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

-

Flow Rate: 4 mL/min

-

Detection: UV at 254 nm and 280 nm.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by spectroscopic methods (NMR, MS).

-

Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Investigation of this compound Biosynthesis using Radiolabeled Precursors

This protocol provides a general framework for conducting feeding experiments with radiolabeled precursors to trace the biosynthetic pathway of this compound in Aplysina aerophoba.

Materials:

-

Live specimens of Aplysina aerophoba maintained in a marine aquarium.

-

Radiolabeled precursors (e.g., [¹⁴C]-L-phenylalanine, [¹⁴C]-L-tyrosine, Na⁸²Br).

-

Seawater (filtered and sterilized).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

HPLC system with a radiodetector.

Procedure:

-

Precursor Administration:

-

Acclimatize the sponge specimens in a controlled aquarium environment.

-

Prepare a solution of the radiolabeled precursor in sterile seawater.

-

Administer the radiolabeled precursor to the sponge by either direct injection into the sponge tissue or by adding it to the surrounding seawater in a closed system.

-

-

Incubation:

-

Incubate the sponge for a defined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the radiolabeled precursor.

-

-

Extraction and Analysis:

-

After the incubation period, harvest the sponge tissue and extract the metabolites as described in Protocol 3.1.

-

Analyze the crude extract and purified fractions by HPLC coupled with a radiodetector to identify radiolabeled compounds.

-

The presence of radioactivity in the this compound peak confirms the incorporation of the precursor into its structure.

-

-

Degradation Studies (Optional):

-

To determine the specific positions of the radiolabel within the this compound molecule, chemical degradation of the purified, radiolabeled this compound can be performed, followed by analysis of the resulting fragments.

-

Biosynthesis Investigation Workflow

Caption: Workflow for investigating this compound biosynthesis.

Conclusion

This compound stands out as a marine natural product with significant potential for drug development. Its primary source, the marine sponge Aplysina aerophoba, produces this complex molecule in notable quantities. While the general biosynthetic pathway from L-phenylalanine is hypothesized, further research is required to fully elucidate the specific enzymatic steps and intermediates involved. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to isolate, quantify, and further investigate the biosynthesis of this compound, paving the way for future discoveries and applications of this remarkable compound.

References

- 1. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of brominated tyrosine metabolites by Aplysina fistularis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Isofistularin-3 Induced Autophagy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used for assessing autophagy induced by Isofistularin-3, a marine brominated alkaloid. This compound has been identified as a DNA methyltransferase (DNMT)1 inhibitor that can induce cell cycle arrest and autophagy in cancer cells.[1][2] Proper assessment and quantification of autophagy are critical for understanding its mechanism of action and potential therapeutic applications.

The most accurate measure of autophagy is the assessment of autophagic flux, which encompasses the entire dynamic process, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[3][4] A static measurement of autophagosome numbers can be misleading, as an accumulation of autophagosomes could indicate either an induction of autophagy or a blockage in the downstream degradation pathway.[4]

Key Methods for Assessing Autophagy

Several robust methods are available to monitor and quantify autophagy. A multi-assay approach is highly recommended for conclusive results.[4]

Western Blotting for Autophagy Markers

Principle: This is one of the most widely used techniques to monitor autophagy. It relies on detecting the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II is correlated with the number of autophagosomes. Another key protein, p62/SQSTM1, binds to LC3 and is selectively degraded by autophagy, making its levels an indicator of autophagic activity.[5]

Application: To assess the effect of this compound on autophagy, cells are treated with various concentrations of the compound. The subsequent changes in LC3-II and p62 levels are quantified by Western blot. To measure autophagic flux, the assay is performed in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[6] These inhibitors block the degradation of autophagosomes, leading to an accumulation of LC3-II that is proportional to the rate of autophagosome formation.[7]

Fluorescence Microscopy of LC3 Puncta

Principle: This method allows for the direct visualization of autophagosomes within the cell. Cells are transfected with a plasmid encoding a fluorescently-tagged LC3 protein (e.g., GFP-LC3). Upon autophagy induction, the diffuse cytoplasmic fluorescence of GFP-LC3 redistributes to distinct puncta, representing the localization of LC3 to autophagosome membranes.[8][9]

Application: After treatment with this compound, the number and intensity of GFP-LC3 puncta per cell can be quantified using fluorescence microscopy and image analysis software. For a more sophisticated analysis of autophagic flux, a tandem-tagged mCherry-GFP-LC3 reporter can be used. In the acidic environment of the autolysosome, the GFP signal is quenched while the mCherry signal remains stable. This allows for the differentiation between autophagosomes (yellow puncta, merged GFP and mCherry) and autolysosomes (red puncta, mCherry only), providing a more accurate measure of autophagic progression.[10]

Transmission Electron Microscopy (TEM)

Principle: TEM is considered the gold standard for morphological identification of autophagic structures. It provides high-resolution images that allow for the unequivocal identification of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[9][11]

Application: While powerful, TEM is a low-throughput and technically demanding method. It can be used as a confirmatory technique to visualize the ultrastructural changes in cells treated with this compound, confirming the presence of autophagic vacuoles that are suggested by other methods.[2]

Flow Cytometry

Principle: Flow cytometry offers a high-throughput method for quantifying autophagy in a large cell population.[12] This can be achieved using specific fluorescent dyes that accumulate in autophagic vacuoles or by using the ratiometric analysis of cells expressing the tandem mCherry-GFP-LC3 reporter.[10][12]

Application: This method is particularly useful for screening the effects of different concentrations of this compound or for time-course experiments. It provides quantitative data on the percentage of cells undergoing autophagy and the intensity of the autophagic response.[10]

Data Presentation

Quantitative data from autophagy experiments should be summarized for clarity and comparison.

Table 1: Quantification of Autophagic Flux by Western Blot

| Treatment Group | Lysosomal Inhibitor | LC3-II/Actin Ratio (Densitometry) | p62/Actin Ratio (Densitometry) | Net Autophagic Flux (LC3-II Fold Change) |

| Control | - | 1.0 | 1.0 | - |

| Control | + | 2.5 | 1.2 | 1.5 |

| This compound (X µM) | - | 2.0 | 0.6 | - |

| This compound (X µM) | + | 6.0 | 0.7 | 4.0 |

| This compound (Y µM) | - | 3.5 | 0.3 | - |

| This compound (Y µM) | + | 10.5 | 0.4 | 7.0 |

Net Autophagic Flux is calculated as the LC3-II level with inhibitor minus the LC3-II level without inhibitor.

Table 2: Quantification of Autophagy by Fluorescence Microscopy

| Treatment Group | Average GFP-LC3 Puncta per Cell | % of Cells with >5 Puncta | Average Red Puncta per Cell (mCherry-GFP-LC3) |

| Control | 2.1 ± 0.5 | 15% | 1.8 ± 0.4 |

| This compound (X µM) | 8.5 ± 1.2 | 65% | 7.2 ± 1.1 |

| This compound (Y µM) | 15.3 ± 2.1 | 88% | 13.9 ± 1.9 |

| This compound + Baf A1 | 25.6 ± 3.4 | 95% | 2.5 ± 0.6 |

Experimental Protocols

Protocol: Western Blot for LC3-II and p62

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound for the specified duration (e.g., 24 hours). For autophagic flux measurements, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the last 2-4 hours of the this compound treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel to ensure good separation of LC3-I and LC3-II bands. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LC3-II and p62 signals to the loading control.

Protocol: Fluorescence Microscopy for GFP-LC3 Puncta

-

Transfection: Plate cells on glass coverslips in a multi-well plate. Transfect the cells with a GFP-LC3 or mCherry-GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24 hours for protein expression.

-

Treatment: Treat the transfected cells with this compound and/or lysosomal inhibitors as described in the Western blot protocol.

-

Cell Fixation and Staining: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. If desired, stain the nuclei with DAPI.

-

Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. Capture multiple random fields of view for each condition.

-

Image Analysis: Quantify the number of fluorescent puncta per cell using automated or manual counting with software like ImageJ. A cell with >5-10 puncta is typically considered positive for autophagy induction. For the mCherry-GFP-LC3 reporter, quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta separately.

Visualizations: Signaling Pathways and Workflows

Autophagy Signaling Pathway

The initiation of autophagy is a tightly regulated process involving several key protein complexes. The ULK1 and the Class III PI3K (PI3KC3-C1) complexes are central to the formation of the phagophore, the precursor to the autophagosome.[13][14]

Caption: Simplified signaling pathway of mammalian autophagy induction.

Experimental Workflow

A logical workflow is essential for the comprehensive assessment of this compound's effect on autophagy.

Caption: Experimental workflow for assessing this compound induced autophagy.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Guidelines for the use and interpretation of assays for monitoring autophagy. [sites.broadinstitute.org]

- 5. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 11. Methods for assessing autophagy and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of Autophagy: Morphology, Mechanism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Colony Formation Assay with Isofistularin-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3 is a marine-derived brominated alkaloid isolated from the sponge Aplysina aerophoba.[1][2][3] Emerging research has identified it as a potent DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] By inhibiting DNMT1, this compound can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and a reduction in cancer cell proliferation.[1][2][3] Specifically, this compound has been shown to induce a G0/G1 cell cycle arrest by upregulating the expression of p21 and p27 and downregulating cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and c-myc.[1][2][3]

The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term survival and proliferative capacity of single cells. This assay is particularly valuable for evaluating the cytotoxic and cytostatic effects of novel therapeutic compounds like this compound. It determines the ability of a single cell to undergo enough divisions to form a colony, which is typically defined as a cluster of at least 50 cells.

These application notes provide a detailed protocol for performing a colony formation assay to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Data Presentation

| Compound | Concentration (µM) | Cell Line | Inhibition of Colony Formation (%) |

| Decitabine | 5 | HCT116 | 39.9 ± 11.4 |

| Aza-T-dCyd | 5 | HCT116 | 94.0 ± 5.1 |

| Azacitidine | 5 | HCT116 | 69.2 ± 9.8 |

Data is representative of DNMT1 inhibitor effects as reported in scientific literature.[1]

Qualitative results for this compound indicate a strong reduction in colony formation at a concentration of 15 µM and almost complete abolishment at 25 µM in RAJI, U-937, and PC-3 cancer cell lines.

Experimental Protocols

Protocol 1: Adherent Cell Colony Formation Assay

This protocol is suitable for adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture cells to approximately 70-80% confluency.

-

Wash cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a viable cell count using a hemocytometer or automated cell counter.

-

-

Cell Seeding:

-

Based on the cell line's plating efficiency (determined empirically), calculate the number of cells to seed to obtain 50-100 colonies per well in the control group. A typical starting point is 200-1000 cells per well.

-

Seed the cells in 6-well plates and allow them to attach overnight in the incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. Suggested concentrations to test are 0 µM (vehicle control), 5 µM, 10 µM, 15 µM, and 25 µM.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 7-14 days. The incubation time will vary depending on the cell line's doubling time.

-

Monitor the plates for colony formation every 2-3 days. If necessary, gently replace the medium with fresh medium containing the respective this compound concentrations every 3-4 days.

-

-

Fixation and Staining:

-

Once colonies in the control well are visible to the naked eye (typically >50 cells), aspirate the medium from all wells.

-

Gently wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes at room temperature.

-

Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-30 minutes at room temperature.

-

Remove the staining solution and wash the wells carefully with tap water until the excess stain is removed.

-

-

Colony Counting and Analysis:

-

Allow the plates to air dry completely.

-

Count the number of colonies (containing ≥50 cells) in each well. This can be done manually or using an automated colony counter.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = (PE of treated sample / PE of control sample)

-

-

Protocol 2: Soft Agar Colony Formation Assay (for Anchorage-Independent Growth)

This protocol is suitable for assessing the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

Materials:

-

All materials from Protocol 1

-

Agar (Noble or Difco)

-

2X complete cell culture medium

Procedure:

-

Preparation of Agar Layers:

-

Bottom Layer (0.6% Agar): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2X complete medium to get a final concentration of 0.6% agar in 1X medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Layer (0.3% Agar): Prepare a 0.6% agar solution as above.

-

-

Cell Preparation and Seeding:

-

Prepare a single-cell suspension as described in Protocol 1.

-

Dilute the cells in complete medium to the desired concentration (e.g., 5,000 - 10,000 cells/mL).

-

For each treatment condition, mix the cell suspension with the 0.6% agar solution and 2X complete medium containing the desired concentration of this compound to achieve a final agar concentration of 0.3% and the final cell and drug concentrations.

-

Carefully layer 1 mL of the cell-agar mixture on top of the solidified bottom agar layer.

-

-

Incubation:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

-

Feed the cells every 3-4 days by adding 200-300 µL of complete medium containing the appropriate concentration of this compound on top of the agar.

-

-

Staining and Counting:

-

After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.

-

Count the colonies using a microscope.

-

Visualizations

Signaling Pathway of this compound Induced Cell Cycle Arrest

Caption: this compound inhibits DNMT1, leading to G0/G1 cell cycle arrest.

Experimental Workflow for Colony Formation Assay

Caption: Workflow for the adherent cell colony formation assay.

References

Application Notes and Protocols for Molecular Docking Studies of Isofistularin-3 with DNMT1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Isofistularin-3, a marine-derived brominated alkaloid, with DNA methyltransferase 1 (DNMT1). This compound has been identified as a novel inhibitor of DNMT1, an enzyme often dysregulated in cancer, making this interaction a significant area of research for anti-cancer drug development.[1][2][3]

Introduction to this compound and DNMT1

This compound is a natural compound isolated from the marine sponge Aplysina aerophoba.[1][3][4] It has demonstrated cytotoxic activity against cancer cells and has been characterized as a DNA demethylating agent.[1][2][4] Its primary mechanism of action involves the direct inhibition of DNMT1.[1][2]

DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns after DNA replication.[5][6][7] In many cancers, DNMT1 is overexpressed, leading to the hypermethylation and subsequent silencing of tumor suppressor genes.[5][8] By inhibiting DNMT1, compounds like this compound can lead to the re-expression of these silenced genes, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] Molecular docking is a computational technique used to predict how a protein (receptor) and a small molecule (ligand) interact, providing insights into the binding mode and affinity.[9][10]

Application Notes: Understanding the this compound-DNMT1 Interaction

Molecular docking studies have been instrumental in elucidating the inhibitory mechanism of this compound on DNMT1.[1][2] These computational analyses have confirmed that this compound binds within the DNA binding site of DNMT1, suggesting a DNA-competitive mode of inhibition.[1][3] This interaction is primarily driven by electrostatic forces between the positively charged residues in the DNMT1 binding pocket and the this compound molecule.[1]

The inhibition of DNMT1 by this compound has been shown to have an IC50 of 13.5 ± 5.4 μM in in vitro assays.[1] Docking simulations have provided a structural basis for this inhibitory activity, predicting a more stable binding energy for this compound compared to known DNMT1 inhibitors like sinefungin.[1]

Quantitative Data Summary

The following table summarizes the predicted binding scores from molecular docking studies of this compound and other related compounds with DNMT1.[1]

| Compound | Predicted Binding Score | Binding Site |

| This compound | 7,426 | DNA-binding CXXC domain |

| Aerothionin | 6,414 | Not Specified |

| Sinefungin (control) | 5,372 | SAM site |

| Bisoxasolidinone | 4,292 | Between CXXC and target recognition domain |

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study of this compound with DNMT1.

Preparation of the Receptor (DNMT1)

-

Obtain the Protein Structure: Download the 3D crystal structure of human DNMT1 from the Protein Data Bank (PDB). A suitable structure is PDB ID: 3SWR.[1]

-

Prepare the Protein:

-

Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Maestro, PyMOL).

-

Remove all non-essential molecules, including water, co-factors (like sinefungin in 3SWR), and any co-crystallized ligands.[1]

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

-

Preparation of the Ligand (this compound)

-

Obtain the Ligand Structure: The 2D structure of this compound can be obtained from the PubChem database (CID 159041).[11]

-

Generate 3D Coordinates: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or an online converter to generate a 3D structure from the 2D representation.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save the Ligand: Save the prepared ligand structure in the appropriate format (e.g., PDBQT).

Molecular Docking Simulation

This protocol uses AutoDock Vina as an example, but other docking software like GOLD or Glide can also be used.[9][10]

-

Define the Binding Site (Grid Box):

-

Identify the DNA binding site of DNMT1. Based on existing studies, this compound binds in the DNA-binding CXXC domain.[1]

-

Define a grid box that encompasses this entire binding pocket. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely.

-

-

Configure Docking Parameters:

-

Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box, and the number of binding modes to generate.

-

Set the exhaustiveness of the search to an appropriate value (e.g., 8 or higher for more accurate results).

-

-

Run the Docking Simulation: Execute the docking software using the prepared input files and the configuration file.

Post-Docking Analysis and Interpretation

-

Analyze Binding Poses: The docking software will generate several possible binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).

-

Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize Interactions: Load the protein-ligand complex into a visualization tool (e.g., PyMOL, VMD, Discovery Studio).

-

Identify Key Interactions: Analyze the interactions between this compound and the amino acid residues of DNMT1. Look for:

-

Hydrogen bonds

-

Hydrophobic interactions

-

Electrostatic interactions

-

Pi-pi stacking

-

-

Compare with Experimental Data: If available, compare the computational results with experimental data (e.g., IC50 values, site-directed mutagenesis studies) to validate the docking results.

Mandatory Visualizations

DNMT1 Signaling Pathway and Inhibition by this compound

Caption: Inhibition of DNMT1 by this compound leads to tumor suppressor gene re-expression.

Experimental Workflow for Molecular Docking

Caption: A generalized workflow for the molecular docking of this compound and DNMT1.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DNMT1 - Wikipedia [en.wikipedia.org]

- 6. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA methylation requires a DNMT1 ubiquitin interacting motif (UIM) and histone ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disruption of STAT3-DNMT1 interaction by SH-I-14 induces re-expression of tumor suppressor genes and inhibits growth of triple-negative breast tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. Protein–ligand docking - Wikipedia [en.wikipedia.org]

- 11. This compound | C31H30Br6N4O11 | CID 159041 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Preparation of Isofistularin-3 Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction